molecular formula C15H21Cl2NO B4966399 N-[2-(2,4-dichlorophenyl)ethyl]-2-methoxycyclohexanamine oxalate

N-[2-(2,4-dichlorophenyl)ethyl]-2-methoxycyclohexanamine oxalate

Cat. No. B4966399
M. Wt: 302.2 g/mol
InChI Key: IUSFWLVPOJVAGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(2,4-dichlorophenyl)ethyl]-2-methoxycyclohexanamine oxalate, commonly known as Deschloroketamine (DCK), is a dissociative anesthetic drug that belongs to the arylcyclohexylamine class. DCK has been gaining attention in the scientific community due to its potential applications in research. In

Mechanism of Action

N-[2-(2,4-dichlorophenyl)ethyl]-2-methoxycyclohexanamine oxalate acts on the NMDA receptors in the brain, which are involved in the regulation of synaptic plasticity and memory formation. N-[2-(2,4-dichlorophenyl)ethyl]-2-methoxycyclohexanamine oxalate blocks the NMDA receptors, leading to a decrease in glutamate transmission and an increase in the release of dopamine and serotonin. This results in a dissociative state, characterized by feelings of detachment from reality, altered perceptions, and hallucinations.
Biochemical and Physiological Effects:
N-[2-(2,4-dichlorophenyl)ethyl]-2-methoxycyclohexanamine oxalate has been found to have a wide range of biochemical and physiological effects on the body. It has been shown to increase heart rate, blood pressure, and body temperature. N-[2-(2,4-dichlorophenyl)ethyl]-2-methoxycyclohexanamine oxalate also causes a decrease in respiratory rate and can lead to respiratory depression. In addition, N-[2-(2,4-dichlorophenyl)ethyl]-2-methoxycyclohexanamine oxalate has been found to have analgesic and anxiolytic effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-[2-(2,4-dichlorophenyl)ethyl]-2-methoxycyclohexanamine oxalate in lab experiments is its potency and selectivity for NMDA receptors. This allows researchers to study the effects of NMDA receptor blockade on the brain without affecting other neurotransmitter systems. However, one limitation of using N-[2-(2,4-dichlorophenyl)ethyl]-2-methoxycyclohexanamine oxalate is its potential for abuse and dependence. Therefore, it is important to handle N-[2-(2,4-dichlorophenyl)ethyl]-2-methoxycyclohexanamine oxalate with caution and to follow strict safety protocols in the lab.

Future Directions

There are several future directions for the use of N-[2-(2,4-dichlorophenyl)ethyl]-2-methoxycyclohexanamine oxalate in scientific research. One area of interest is the potential use of N-[2-(2,4-dichlorophenyl)ethyl]-2-methoxycyclohexanamine oxalate in treating depression and anxiety disorders. N-[2-(2,4-dichlorophenyl)ethyl]-2-methoxycyclohexanamine oxalate has been found to have rapid antidepressant effects in animal models and may have therapeutic potential in humans. Another area of interest is the use of N-[2-(2,4-dichlorophenyl)ethyl]-2-methoxycyclohexanamine oxalate in studying the role of NMDA receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's. N-[2-(2,4-dichlorophenyl)ethyl]-2-methoxycyclohexanamine oxalate may also have potential applications in the field of pain management and anesthesia.
Conclusion:
In conclusion, N-[2-(2,4-dichlorophenyl)ethyl]-2-methoxycyclohexanamine oxalate is a dissociative anesthetic drug that has potential applications in scientific research. Its mechanism of action on NMDA receptors makes it a valuable tool for studying the central nervous system. However, its potential for abuse and dependence means that it must be handled with caution in the lab. With further research, N-[2-(2,4-dichlorophenyl)ethyl]-2-methoxycyclohexanamine oxalate may have therapeutic potential in the treatment of various neurological disorders and may lead to the development of new drugs for pain management and anesthesia.

Synthesis Methods

N-[2-(2,4-dichlorophenyl)ethyl]-2-methoxycyclohexanamine oxalate can be synthesized through a multistep process that involves the reaction of 2,4-dichlorophenethylamine with cyclohexanone, followed by reduction and methylation. The final product is obtained in the form of oxalate salt. The synthesis of N-[2-(2,4-dichlorophenyl)ethyl]-2-methoxycyclohexanamine oxalate requires advanced laboratory equipment and expertise.

Scientific Research Applications

N-[2-(2,4-dichlorophenyl)ethyl]-2-methoxycyclohexanamine oxalate has been used in scientific research to study its effects on the central nervous system. It has been found to have a similar mechanism of action to other dissociative anesthetics such as ketamine and phencyclidine (PCP). N-[2-(2,4-dichlorophenyl)ethyl]-2-methoxycyclohexanamine oxalate has been used to study the role of NMDA receptors in the brain and their involvement in various neurological disorders such as depression, anxiety, and schizophrenia. N-[2-(2,4-dichlorophenyl)ethyl]-2-methoxycyclohexanamine oxalate has also been used to study the effects of anesthetics on the brain and their potential use in treating chronic pain.

properties

IUPAC Name

N-[2-(2,4-dichlorophenyl)ethyl]-2-methoxycyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21Cl2NO/c1-19-15-5-3-2-4-14(15)18-9-8-11-6-7-12(16)10-13(11)17/h6-7,10,14-15,18H,2-5,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUSFWLVPOJVAGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCCC1NCCC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(2,4-dichlorophenyl)ethyl]-2-methoxycyclohexanamine

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